Phenylalanyl-arginyl-arginine (Phe-Arg-Arg) is a novel tripeptide initially synthesized due to its structural similarities to the biguanide anti-hyperglycemic agent, phenformin (phenylethylbiguanide) []. It is classified as a peptide, specifically a tripeptide, as it consists of three amino acids: phenylalanine, arginine, and arginine. Phe-Arg-Arg has garnered significant interest in scientific research due to its insulin-mimetic properties, particularly its ability to inhibit myocardial proteolysis []. This tripeptide has shown potential as a valuable tool for studying cellular processes related to protein degradation and insulin signaling.
Phe-Arg-Arg exhibits an inhibitory action on myocardial proteolysis, mimicking the effects of insulin. This action is dependent on the presence of zinc ions (Zn2+) []. The mechanism is suggested to involve binding of Phe-Arg-Arg to a specific target within the cellular proteolytic pathway, and this binding is enhanced by Zn2+. The exact binding site and the downstream effects of this interaction remain to be elucidated. Research suggests that Phe-Arg-Arg does not inhibit proteolysis by directly interacting with lysosomes or through additive effects with other inhibitors like chloroquine or insulin []. This observation points to a unique mechanism of action separate from these known pathways.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6